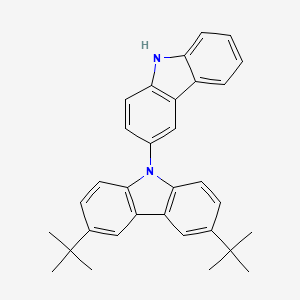

3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole

Description

3,6-Di-tert-butyl-9H-3,9-bicarbazole: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two tert-butyl groups at the 3 and 6 positions of the carbazole structure. The addition of these bulky tert-butyl groups significantly alters the physical and chemical properties of the parent carbazole molecule, making it a valuable material in various scientific and industrial applications.

Properties

Molecular Formula |

C32H32N2 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

3,6-ditert-butyl-9-(9H-carbazol-3-yl)carbazole |

InChI |

InChI=1S/C32H32N2/c1-31(2,3)20-11-15-29-25(17-20)26-18-21(32(4,5)6)12-16-30(26)34(29)22-13-14-28-24(19-22)23-9-7-8-10-27(23)33-28/h7-19,33H,1-6H3 |

InChI Key |

VFELXTMQARYVGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)NC6=CC=CC=C65 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Di-tert-butyl-9H-3,9-bicarbazole is typically synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). The reaction conditions usually include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Reaction Time: Several hours to ensure complete alkylation

Industrial Production Methods: In an industrial setting, the production of 3,6-Di-tert-butyl-9H-3,9-bicarbazole follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,6-Di-tert-butyl-9H-3,9-bicarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the carbazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Hydro derivatives

Substitution: Halogenated carbazole derivatives

Scientific Research Applications

3,6-Di-tert-butyl-9H-3,9-bicarbazole has a wide range of applications in scientific research, including:

Chemistry: Used as a monomeric precursor in the synthesis of new carbazole-based materials, such as ethynylphenyl derivatives.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as a therapeutic agent in photodynamic therapy and as a component in drug delivery systems.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and optical switching devices due to its hole-transporting characteristics and high glass transition temperature.

Mechanism of Action

The mechanism by which 3,6-Di-tert-butyl-9H-3,9-bicarbazole exerts its effects is primarily through its ability to transport holes in electronic devices. The tert-butyl groups at the 3 and 6 positions increase the compound’s glass transition temperature, enhancing its thermal stability and making it suitable for use in high-performance electronic applications. The molecular targets and pathways involved include:

Hole Transport: Facilitates the movement of positive charge carriers (holes) in electronic devices.

Photophysical Properties: Exhibits strong fluorescence, making it useful in optoelectronic applications.

Comparison with Similar Compounds

3,6-Di-tert-butylcarbazole: A simpler derivative with similar hole-transporting properties but without the additional carbazole unit.

9-(4-bromophenyl)-3,6-di-tert-butylcarbazole: A derivative with a bromophenyl group, used in the synthesis of more complex materials.

2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: A complex derivative used in OLEDs and optical switching devices.

Uniqueness: 3,6-Di-tert-butyl-9H-3,9-bicarbazole stands out due to its unique combination of high thermal stability, strong fluorescence, and excellent hole-transporting properties. These characteristics make it a valuable material in the development of advanced electronic and optoelectronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.